CYP1A2 Inhibition: N-Unsubstituted vs. N-Phenyl Pyrazolyl-Pyranone ADME Divergence
The N-unsubstituted 1H-pyrazol-3-yl target compound was predicted by in silico ADME profiling to inhibit CYP1A2, a key cytochrome P450 isoform. By contrast, the N-phenyl-substituted analog (4-hydroxy-6-methyl-3-(1-phenyl-1H-pyrazol-3-yl)-2H-pyran-2-one, CAS 265097-83-4) was profiled in the same study and showed a qualitatively different CYP450 interaction pattern, underscoring that the free NH donor is a determinant of ADME outcome [1].
| Evidence Dimension | In silico CYP1A2 inhibition prediction |
|---|---|
| Target Compound Data | Predicted CYP1A2 inhibitor (free NH form, CAS 64932-34-9) |
| Comparator Or Baseline | 4-Hydroxy-6-methyl-3-(1-phenyl-1H-pyrazol-3-yl)-2H-pyran-2-one (N-phenyl analog, CAS 265097-83-4) |
| Quantified Difference | Free NH → CYP1A2 inhibition predicted; N-phenyl substitution → altered CYP profile (specific isoforms not identical); LUMO-HOMO gap reported for N-phenyl analog = 4.261 eV |
| Conditions | In silico ADME prediction (B3LYP/6-311G(d,p) level DFT-optimized geometry); CYP1A2 among five key cytochrome isoforms evaluated |
Why This Matters
Researchers selecting a pyrazolyl-pyranone scaffold for lead optimization must account for the CYP1A2 liability introduced by the free NH: the N-phenyl analog is not an ADME-equivalent replacement.
- [1] Ouhaddou, M., Bouissane, L., Zazouli, S., Jouffret, L., Hafid, A., et al. (2024). 3-Pyrazolyl-pyran-2-one: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and ADME studies. Journal of Molecular Structure, 1316, 139049. https://doi.org/10.1016/j.molstruc.2024.139049 (ADME profile of N-phenyl analog; CYP1A2 inhibition prediction) View Source
